![molecular formula C8H10N4S B1468076 {1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine CAS No. 1251049-55-4](/img/structure/B1468076.png)
{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
Overview
Description
{1-[(Thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine} (TMTA) is an organic compound that has been widely studied in recent years due to its unique properties. It is a heterocyclic compound that has been found to have a variety of applications in the fields of medicinal chemistry, chemical synthesis, and materials science.
Scientific Research Applications
Medicinal Chemistry
Thiophene and its substituted derivatives, such as the compound , are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties .
Anti-Inflammatory Properties
Thiophene derivatives have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anti-Psychotic Properties
Thiophene derivatives have also been found to have anti-psychotic properties . This suggests potential applications in the treatment of various psychiatric disorders.
Anti-Arrhythmic Properties
These compounds have been found to have anti-arrhythmic properties , suggesting potential applications in the treatment of various heart rhythm disorders.
Anti-Anxiety Properties
Thiophene derivatives have been found to have anti-anxiety properties , suggesting potential applications in the treatment of anxiety disorders.
Anti-Fungal Properties
These compounds have been found to have anti-fungal properties , suggesting potential applications in the treatment of various fungal infections.
Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Anti-Cancer Properties
Thiophene derivatives have been found to have anti-cancer properties . This suggests potential applications in the treatment of various types of cancer.
Mechanism of Action
Thiophenes
are a class of compounds that contain a five-membered aromatic ring with one sulfur atom . They are known to exhibit a variety of biological effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Triazoles
, on the other hand, are a class of compounds that contain a five-membered ring with three nitrogen atoms. They are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
properties
IUPAC Name |
[1-(thiophen-3-ylmethyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h1-2,5-6H,3-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZFPFXNHZCYJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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